molecular formula C6H8BrNO B13509277 1-Amino-2-bromocyclohexene-3-one

1-Amino-2-bromocyclohexene-3-one

Cat. No.: B13509277
M. Wt: 190.04 g/mol
InChI Key: IMDWAAKKWVRJEK-UHFFFAOYSA-N
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Description

3-amino-2-bromocyclohex-2-en-1-one is an organic compound with the molecular formula C6H8BrNO It is a derivative of cyclohexenone, featuring an amino group at the 3-position and a bromine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-bromocyclohex-2-en-1-one typically involves the bromination of cyclohexenone followed by the introduction of an amino group. One common method includes the reaction of cyclohexenone with bromine in the presence of a suitable solvent to yield 2-bromocyclohexenone. This intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 3-amino-2-bromocyclohex-2-en-1-one .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-bromocyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-amino-cyclohex-2-en-1-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: 3-amino-cyclohex-2-en-1-one.

    Substitution: Various substituted cyclohexenone derivatives, depending on the nucleophile used.

Scientific Research Applications

3-amino-2-bromocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-bromocyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-bromocyclohex-2-en-1-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

3-amino-2-bromocyclohex-2-en-1-one

InChI

InChI=1S/C6H8BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,8H2

InChI Key

IMDWAAKKWVRJEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)Br)N

Origin of Product

United States

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